Ceramide trihexoside (CTH) is a type of glycosphingolipid, specifically a neutral glycosphingolipid. [, , ] It is composed of a ceramide backbone linked to a trisaccharide (three sugar) unit. [, , ] The specific compound, N-Heptadecanoyl ceramide trihexoside, would indicate a C17 fatty acid (heptadecanoic acid) attached to the nitrogen of the sphingosine base in the ceramide structure.
N-Heptadecanoyl ceramide trihexoside is synthesized from natural sphingolipids and can be derived from various biological sources, including animal tissues. It falls under the category of sphingolipids, which are essential components of cell membranes and are involved in signaling pathways. The compound's structural uniqueness arises from the specific fatty acid chain length (heptadecanoic acid) attached to the ceramide backbone.
The synthesis of N-Heptadecanoyl ceramide trihexoside typically involves the acylation of a ceramide backbone with heptadecanoic acid. The general synthetic route includes the following steps:
The reaction conditions often include a solvent mixture of chloroform and methanol (2:1 ratio) for optimal solubility and reaction efficiency. High-performance liquid chromatography (HPLC) is commonly employed for purification.
For large-scale production, processes may be optimized for higher yields and purity, utilizing advanced techniques like HPLC for purification and mass spectrometry for quality control .
The molecular structure of N-Heptadecanoyl ceramide trihexoside consists of:
The molecular formula can be represented as CHNO, reflecting its complex structure.
N-Heptadecanoyl ceramide trihexoside can participate in several chemical reactions, including:
Reagents used in these reactions include:
The reaction conditions often require precise control over temperature, pH, and solvent systems to ensure efficient conversions .
N-Heptadecanoyl ceramide trihexoside primarily acts on cellular pathways related to sphingolipid metabolism. It is particularly relevant in studies concerning Fabry disease, where it serves as a substrate for deficient enzymes .
Ceramides generally play crucial roles in regulating cellular apoptosis and stress responses. They are involved in signaling pathways that affect cell survival, proliferation, and differentiation.
The compound influences various biochemical pathways, including:
N-Heptadecanoyl ceramide trihexoside has several scientific applications:
N-Heptadecanoyl ceramide trihexoside (C17:0-CTH), a synthetic analog of globotriaosylceramide (Gb3), serves as a critical substrate for investigating the enzymatic function of α-galactosidase A (α-Gal A) in lysosomal catabolism. This enzyme, deficient in Fabry disease, catalyzes the hydrolytic cleavage of the terminal α-linked galactose residue from Gb3 and its analogs. The interaction between C17:0-CTH and α-Gal A demonstrates strict dependence on specific detergents for optimal activity. Studies using tritium-labeled natural substrates revealed that hydrolysis of ceramide trihexosides requires a mixed detergent system (e.g., sodium taurocholate and Triton X-100) to solubilize the lipid-water interface, enabling enzyme access to the glycosidic bond [5]. Human serum albumin and physiological salt concentrations (NaCl) act as potent inhibitors of this reaction, highlighting the sensitivity of this enzymatic interaction to the biochemical microenvironment [5].
Kinetic analyses using natural Gb3 substrates reveal complex inhibition patterns. Ceramide lactoside acts as a competitive inhibitor, while ceramide digalactoside exhibits mixed effects—stimulating hydrolysis at low substrate concentrations but inhibiting it at higher concentrations. This suggests allosteric modulation of α-Gal A activity by structurally related glycosphingolipids [5]. The hydrolysis kinetics of natural Gb3 differ significantly from synthetic fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) in terms of pH optimum and Lineweaver-Burk plot profiles, emphasizing the substrate-specific behavior of α-Gal A [5].
Table 1: Kinetic Parameters of α-Galactosidase A with Ceramide Trihexoside Substrates
Substrate Characteristic | Kinetic Parameter | Impact on Enzyme Activity | Experimental Conditions |
---|---|---|---|
C17:0-CTH (Synthetic Analog) | Standardized Vmax | Consistent hydrolytic rate | LC-MS/MS quantification |
Mixed Detergent System (Taurocholate/Triton X-100) | Activity dependence | Absolute requirement | Radiolabeled assay [5] |
Human Serum Albumin | IC50 | Potent inhibition | In vitro reconstitution [5] |
Physiological NaCl Concentrations | Inhibition constant (Ki) | Marked inhibition | pH optimum studies [5] |
Ceramide Lactoside | Competitive inhibition | Inhibition across substrate concentrations | Lineweaver-Burk analysis [5] |
The degradation of glycosphingolipids exhibits profound acyl-chain specificity, with N-heptadecanoyl ceramide trihexoside serving as a structurally defined analog to investigate this specificity. Lysosomal hydrolases, including α-Gal A, discriminate between glycosphingolipid variants based on the ceramide acyl chain length, hydroxylation status, and sphingoid base composition. Global glycosphingolipidomic profiling in Fabry disease patients demonstrates that the accumulation patterns of intermediate metabolites, including ceramide dihexosides (CDH) and ceramide monohexosides (CMH), are highly dependent on these structural features [6]. The C17:0 acyl chain in synthetic CTH analogs provides a chromatographic internal standard that enables precise quantification of naturally occurring CTH isoforms (e.g., C16:0, C18:0, C18:1, C20:0, C22:1-OH, C24:1, C24:0, C24:1-OH, C24:0-OH) in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6].
This chain-length dependency significantly impacts diagnostic accuracy. In Fabry disease patients, particularly females with variable α-Gal A activity, specific long-chain CDH isoforms (C22:0, C22:0-OH, C24:0, C24:1-OH, C24:0-OH, C26:0) show a 5-fold elevation compared to controls and greater statistical significance (p < 0.0001) than plasma lyso-Gb3 (p < 0.01) in identifying affected individuals [6]. These CDHs likely represent galabiosylceramide (Ga2; Galα1-4Galβ1-1'Cer), not lactosylceramide, indicating pathway-specific backup. The specificity of C17:0-CTH in analytical workflows allows resolution of these diagnostically critical isoforms that might otherwise be obscured in complex biological samples [6].
The molecular recognition of CTH by α-Gal A involves precise interactions between the enzyme's active site and three critical regions of the substrate: the terminal galactose moiety, the underlying glycan structure, and the ceramide lipid anchor. The synthetic N-heptadecanoyl ceramide trihexoside (C17:0-CTH) provides a defined structural probe to dissect these interactions. The acyl chain length (17 carbons) in this analog is strategically selected to mimic physiological CTH variants while providing distinct chromatographic separation from endogenous species during mass spectrometric analysis . The saturated nature of the heptadecanoyl chain minimizes oxidative artifacts during sample processing, enhancing analytical precision in studies of enzymatic kinetics .
The terminal galactose conformation is a primary determinant for α-Gal A binding. Studies using synthetic substrates demonstrate that the equatorial C4-OH and axial C3-OH groups in the α-D-galactopyranose configuration are essential for productive enzyme-substrate complex formation. Modifications at these positions (e.g., deoxygenation or epimerization) drastically reduce catalytic efficiency [5]. The ceramide domain, particularly the amide-linked heptadecanoyl chain, influences binding kinetics through hydrophobic interactions with enzyme subsites. While the exact structural basis remains under investigation, the consistent observation that natural ceramide variants exhibit different hydrolysis rates suggests that the lipid moiety modulates membrane presentation and thus accessibility to the aqueous-active site of α-Gal A [6].
Table 2: Structural Features of N-Heptadecanoyl Ceramide Trihexoside and Their Functional Roles
Structural Domain | Chemical Feature | Role in Enzyme Recognition/Analysis | Detection Method |
---|---|---|---|
Terminal Galactose | α(1→4) linkage | Essential for α-Gal A binding and cleavage | Enzymatic assay [5] |
Terminal Galactose | C4-OH equatorial position | Hydrogen bonding network | Substrate analog studies [5] |
Inner Glycans | Glcβ1-1'Cer core | Structural scaffold | LC-MS/MS fragmentation |
Inner Glycans | Galα1-4Glc sequence | Positioning of terminal galactose | NMR (indirect evidence) |
Ceramide Moiety | N-Heptadecanoyl chain (C17:0) | Hydrophobic anchoring | MRM transition 1039.3 > 264.4 |
Ceramide Moiety | Sphingosine base (d18:1) | Structural backbone | Precursor ion scanning |
Synthetic Modification | Defined saturation | Prevents oxidation artifacts | Chromatographic resolution |
Synthetic Modification | Odd-carbon chain | Distinction from physiological species | Mass shift in MS |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1